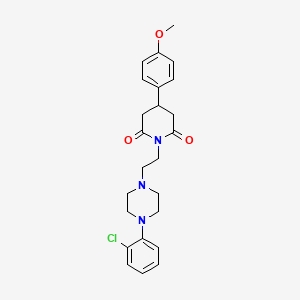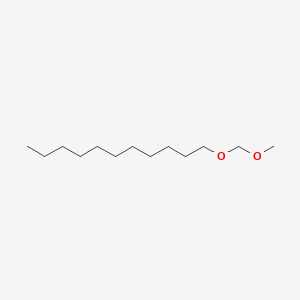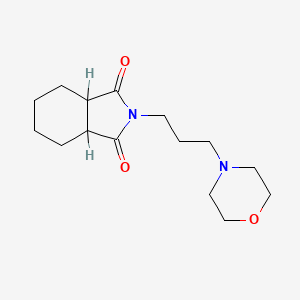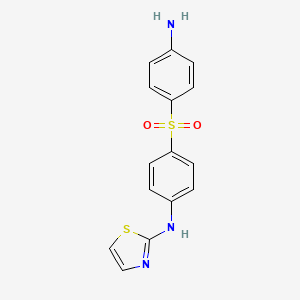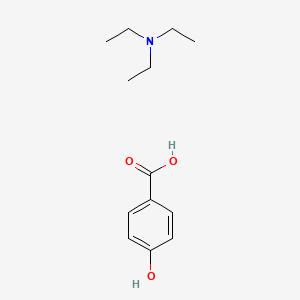
(1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is a complex organic compound characterized by its unique tetrahydrochrysene structure. This compound features four hydroxyl groups attached to a tetrahydrochrysene backbone, making it a polyhydroxylated derivative of chrysene. Its stereochemistry is defined by the specific configuration of its chiral centers, which are denoted by the (1S,2S,3S,4R) notation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol typically involves multi-step organic reactions. One common approach is the reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones, which can generate the corresponding 3-hydroxycyclohexanone derivatives . This method involves photoinduced electron transfer and subsequent reduction steps to achieve the desired tetrahydrochrysene structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to introduce functional groups efficiently and sustainably . These methods are designed to optimize reaction conditions and minimize waste, making the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different tetrahydrochrysene derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrahydrochrysene ketones, while reduction can produce various hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: It is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which (1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups play a crucial role in binding to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is unique due to its specific tetrahydrochrysene structure and the presence of four hydroxyl groups. This configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
77255-41-5 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
(1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17-,18-/m0/s1 |
InChI-Schlüssel |
ZCFVVVKVNJPHDJ-MHORFTMASA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@H]([C@@H]([C@H]([C@H]4O)O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


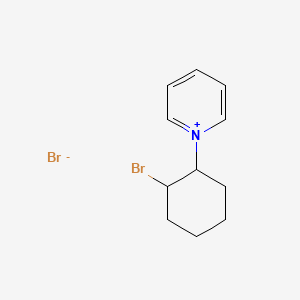
![2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)](/img/structure/B14447294.png)
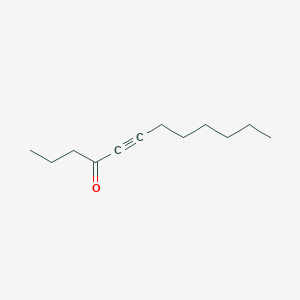
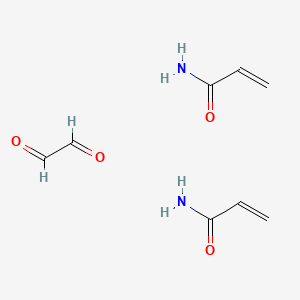
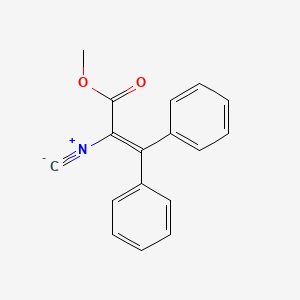
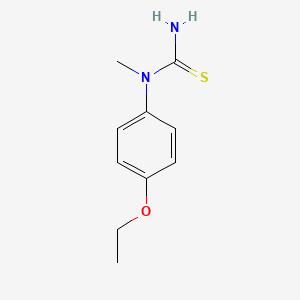
![5-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14447311.png)


